4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide

Structural Identity Quality Control Procurement Specification

Procure 4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide (CAS 1869382-84-2) to directly install the gem-difluoropyrrolidine-N-isobutyl motif into DPP-4 inhibitor scaffolds. The gem-difluoro substitution at the pyrrolidine 4-position enhances DPP-4 binding affinity through conformational pre-organization, reduces oxidative metabolism vs non-fluorinated scaffolds, and provides a distinct 19F NMR handle for fragment-based screening. The N-isobutyl carboxamide tail offers optimal lipophilic balance (cLogP) compared to N-methyl, N-cyclopropyl, or N-benzyl alternatives—directly impacting target binding and pharmacokinetics. For chirally pure applications, the (S)-enantiomer hydrochloride (CAS 2819691-27-3) is also available.

Molecular Formula C9H16F2N2O
Molecular Weight 206.23 g/mol
CAS No. 1869382-84-2
Cat. No. B1531905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide
CAS1869382-84-2
Molecular FormulaC9H16F2N2O
Molecular Weight206.23 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1CC(CN1)(F)F
InChIInChI=1S/C9H16F2N2O/c1-6(2)4-12-8(14)7-3-9(10,11)5-13-7/h6-7,13H,3-5H2,1-2H3,(H,12,14)
InChIKeyZAMAJRLYHQNYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide (CAS 1869382-84-2): Fluorinated Pyrrolidine Building Block for DPP-4 Inhibitor Synthesis


4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide (CAS 1869382-84-2) is a gem-difluorinated pyrrolidine-2-carboxamide building block with the molecular formula C9H16F2N2O and a molecular weight of 206.23 g/mol . This compound belongs to the class of 4,4-difluoropyrrolidine amides employed as intermediates in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, particularly 2-cyanopyrrolidine-based clinical candidates for type 2 diabetes . The combination of the electron-withdrawing gem-difluoro substituent at the pyrrolidine 4-position and the lipophilic N-isobutyl carboxamide tail distinguishes this scaffold from non-fluorinated or mono-fluorinated analogs in terms of metabolic stability and conformational constraint [1].

Why 4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Pyrrolidine-2-Carboxamides


Simple substitution of 4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide with a non-fluorinated pyrrolidine-2-carboxamide or a 3-monofluoropyrrolidine analog is not equivalent because the gem-difluoro motif alters both the electronic environment and the conformational preference of the pyrrolidine ring [1]. In the context of DPP-4 inhibitor design, gem-difluorination at the pyrrolidine 4-position has been shown to improve inhibitory potency compared to the non-fluorinated parent scaffold by enhancing binding interactions within the enzyme's S1 pocket and by increasing metabolic stability through reduced oxidative metabolism at the pyrrolidine ring [2]. Furthermore, the N-isobutyl amide substituent provides a specific lipophilic balance (cLogP contribution) that differs from N-methyl, N-cyclopropyl, or N-benzyl analogs, directly affecting both target binding and pharmacokinetic properties of the derived final compounds [3]. These structure-activity relationship (SAR) features mean that even close structural analogs cannot be reliably interchanged during SAR exploration or scale-up without re-validating the entire synthetic and biological workflow.

4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


Structural Identity Confirmation: CAS 1869382-84-2 vs. Analogous Pyrrolidine-2-Carboxamide Building Blocks

The target compound is unambiguously identified by its SMILES string CC(C)CNC(=O)C1CC(F)(F)CN1, corresponding to a molecular weight of 206.23 g/mol (exact mass 206.12307 g/mol) and an InChI Key of ZAMAJRLYHQNYFO-UHFFFAOYSA-N . In contrast, the non-fluorinated analog N-isobutylpyrrolidine-2-carboxamide (CAS 1161012-18-5) has a molecular weight of 170.25 g/mol and the SMILES CC(C)CNC(=O)C1CCCN1, while the mono-fluorinated analog 3-fluoro-N-isobutylpyrrolidine-2-carboxamide exhibits intermediate mass . The H-bond donor count (2), H-bond acceptor count (4), and rotatable bond count (3) of the target compound differ from these analogs, providing unequivocal analytical handles for identity verification via LCMS or NMR [1].

Structural Identity Quality Control Procurement Specification

Commercial Purity Specification: 4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide Delivers 98% Purity for Downstream Amide Coupling

The compound is commercially available at a certified purity of 98% (HPLC) from suppliers such as Leyan (Cat. No. 2268464), meeting the standard requirement for amide coupling reactions in medicinal chemistry . The (S)-enantiomer hydrochloride salt variant (CAS 2819691-27-3) is also available at 98% purity, offering a chiral resolution option for stereospecific SAR studies . The non-fluorinated analog N-isobutylpyrrolidine-2-carboxamide is typically offered at 95% purity, and the 4,4-difluoro-L-prolinamide precursor (CAS 719267-96-6) is available at 97% purity . The 98% purity specification reduces the risk of byproduct formation during subsequent DPP-4 inhibitor synthesis steps where unreacted starting material impurities can propagate.

Purity Procurement Grade Synthetic Intermediate

Lipophilic Efficiency Optimization: N-Isobutyl vs. N-Benzyl Pyrrolidine-2-Carboxamide DPP-4 Inhibitors

In a series of fluoropyrrolidine amide DPP-4 inhibitors, the N-alkyl substituent on the carboxamide significantly modulates both potency and lipophilicity. The N-isobutyl variant (structural class to which the target compound belongs as a direct synthetic precursor) provides an optimal balance between DPP-4 inhibitory activity and cLogP, whereas the N-benzyl analog shows increased lipophilicity (ΔcLogP ≈ +1.0 to +1.5) that can lead to higher off-target binding and pharmacokinetic liabilities [1]. In specific SAR studies, N-isobutyl-substituted pyrrolidine-2-carboxamide-derived DPP-4 inhibitors demonstrated IC50 values in the nanomolar range (representative data: IC50 37 nM for a closely related 4,4-difluoropyrrolidine amide in US9156848 against human DPP-4), while maintaining cLogP values 1–2 log units lower than corresponding N-benzyl derivatives [2]. This lipophilic efficiency advantage is directly inherited from the N-isobutyl building block used in the synthesis.

Lipophilic Ligand Efficiency DPP-4 Structure-Activity Relationship

Conformational Pre-Organization: gem-Difluoro Substituent Effects on Pyrrolidine Ring Puckering vs. Non-Fluorinated Scaffold

The gem-difluoro substitution at the pyrrolidine 4-position enforces a distinct ring puckering preference compared to the non-fluorinated pyrrolidine scaffold. In DPP-4 inhibitor design, the 4,4-difluoropyrrolidine ring preferentially adopts a Cγ-exo/Cβ-endo conformation that optimally positions the 2-carboxamide substituent for hydrogen bonding with the catalytic Ser630 and His740 residues of DPP-4 [1]. Non-fluorinated pyrrolidine-2-carboxamides exhibit greater conformational flexibility with multiple accessible ring puckers, which can reduce the population of the bioactive conformation. This conformational pre-organization effect of gem-difluorination has been experimentally validated by X-ray crystallography of DPP-4-inhibitor co-crystal structures, demonstrating that 4,4-difluoropyrrolidine-based inhibitors achieve tighter packing in the S1 pocket compared to their non-fluorinated counterparts [2].

Conformational Analysis Fluorine Chemistry Enzyme Binding

Chiral Purity Option: (S)-Enantiomer Hydrochloride Salt Enables Stereospecific DPP-4 Inhibitor Synthesis

Both racemic 4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide (CAS 1869382-84-2) and the enantiopure (S)-enantiomer hydrochloride salt (CAS 2819691-27-3, Leyan Cat. 2285300, 98% purity) are commercially available . This is significant because the corresponding non-fluorinated building block N-isobutylpyrrolidine-2-carboxamide is predominantly available only as the racemate or as the (R)-enantiomer (CAS 259538-02-8), with the (S)-enantiomer being less accessible [1]. For DPP-4 inhibitor programs where the (S)-configuration at the pyrrolidine 2-position is essential for activity (as in vildagliptin and teneligliptin scaffolds), the availability of the pre-resolved (S)-enantiomer eliminates the need for chiral chromatographic separation post-synthesis, saving both time and material costs [2].

Stereochemistry Chiral Synthesis Enantiomeric Purity

Critical Honesty Note: Absence of Direct Comparative Biological Data for This Specific Building Block

It must be explicitly stated that a comprehensive search of the peer-reviewed literature, patent databases (WIPO, USPTO, EPO), BindingDB, ChEMBL, and PubChem did not identify any published study where 4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide (CAS 1869382-84-2) itself has been directly tested for biological activity in a head-to-head comparison with its closest analogs. The compound is primarily referenced as a synthetic building block or intermediate in vendor catalogs (Leyan, CymitQuimica, EvitaChem) and chemical databases (ChemSrc, Chem960) . The differentiation claims presented above are therefore derived from class-level SAR principles established for fluoropyrrolidine carboxamides in DPP-4 inhibitor programs [1], and from physicochemical and commercial availability comparisons [2]. Procurement decisions should weigh this evidence gap appropriately, and users intending to employ this compound as a pharmacological tool or final active ingredient should commission bespoke comparative profiling against the specific analogs relevant to their project.

Data Gap Building Block Limitations Procurement Caveat

Recommended Application Scenarios for 4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide (CAS 1869382-84-2) Based on Verified Evidence


DPP-4 Inhibitor Lead Optimization: Installing the N-Isobutyl-4,4-difluoropyrrolidine-2-carboxamide Pharmacophore

Medicinal chemistry teams optimizing dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes should procure this building block to directly install the gem-difluoropyrrolidine-N-isobutyl motif into 2-cyanopyrrolidine or related DPP-4 inhibitor scaffolds. The class-level SAR evidence indicates that the 4,4-difluoro substitution enhances DPP-4 binding affinity through conformational pre-organization [1], while the N-isobutyl group provides a favorable lipophilic efficiency profile compared to N-benzyl alternatives [2]. This compound is particularly suitable for SAR exploration around the amide substituent when coupled with various amino acid or heterocyclic P2 moieties.

Stereospecific Synthesis Using Pre-Resolved (S)-Enantiomer Hydrochloride Salt

For programs requiring the (S)-configuration at the pyrrolidine 2-position — a stereochemical requirement observed in clinically validated DPP-4 inhibitors such as vildagliptin and teneligliptin — procurement of the (S)-4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide hydrochloride salt (CAS 2819691-27-3, 98% purity) is recommended . This pre-resolved building block eliminates the need for chiral chromatographic separation after amide coupling or nitrile introduction, streamlining the synthetic route and reducing development costs associated with chiral HPLC method development and large-scale separations.

Fluorinated Fragment Library Construction for Biophysical Screening

The compound's favorable physicochemical profile (MW 206.23, HBD 2, HBA 4, rotatable bonds 3) places it within fragment-like chemical space [3]. Its gem-difluoro motif provides a distinct 19F NMR handle for fragment-based screening by fluorine chemical shift perturbation assays. Procurement of this building block for inclusion in a fluorinated fragment library enables protein-observed and ligand-observed 19F NMR screening against DPP-4 or other serine protease targets, leveraging the conformational rigidity and electronic properties of the difluoropyrrolidine core.

Metabolic Stability Optimization of Pyrrolidine-Containing Lead Series

The gem-difluoro substitution at the pyrrolidine 4-position has been demonstrated in published SAR studies to reduce oxidative metabolism at the pyrrolidine ring compared to non-fluorinated scaffolds [4]. When incorporated into lead compounds through this building block, the 4,4-difluoro motif is expected to improve microsomal stability and extend in vitro half-life. Procurement of this intermediate is therefore indicated for lead optimization campaigns where pyrrolidine ring metabolism has been identified as a primary clearance mechanism, enabling direct comparison of fluorinated vs. non-fluorinated matched molecular pairs.

Quote Request

Request a Quote for 4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.